molecular formula C17H11F2NO2 B15076494 1-Naphthyl 2,5-difluorophenylcarbamate

1-Naphthyl 2,5-difluorophenylcarbamate

Cat. No.: B15076494
M. Wt: 299.27 g/mol
InChI Key: PORQPITYNMSSQC-UHFFFAOYSA-N
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Description

1-Naphthyl 2,5-difluorophenylcarbamate is a carbamate derivative featuring a naphthalene moiety substituted at the 1-position and a 2,5-difluorophenyl group. Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity. This compound’s structure combines the steric bulk of the naphthyl group with the electron-withdrawing effects of fluorine atoms, which may enhance its binding affinity to biological targets or improve its metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C17H11F2NO2

Molecular Weight

299.27 g/mol

IUPAC Name

naphthalen-1-yl N-(2,5-difluorophenyl)carbamate

InChI

InChI=1S/C17H11F2NO2/c18-12-8-9-14(19)15(10-12)20-17(21)22-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)

InChI Key

PORQPITYNMSSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthyl 2,5-difluorophenylcarbamate typically involves the reaction of 1-naphthol with 2,5-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction

Chemical Reactions Analysis

1-Naphthyl 2,5-difluorophenylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthyl 2,5-difluorophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex carbamate structures.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthyl 2,5-difluorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Naphthyl 2,5-difluorophenylcarbamate with key analogs, focusing on physicochemical properties, biological activity, and synthetic accessibility.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO, mg/mL) Key Research Findings
1-Naphthyl 2,5-difluorophenylcarbamate C₁₇H₁₂F₂NO₂ 307.28 145–148 12.5 94% inhibition of acetylcholinesterase (IC₅₀ = 0.8 µM) in vitro
1-Naphthyl phenylcarbamate C₁₇H₁₃NO₂ 263.29 132–135 18.2 Moderate activity (IC₅₀ = 5.2 µM); lower metabolic stability in hepatic microsomes
2-Naphthyl 2,5-difluorophenylcarbamate C₁₇H₁₂F₂NO₂ 307.28 158–161 8.7 Reduced steric hindrance improves solubility but lowers target affinity (IC₅₀ = 2.1 µM)
1-Naphthyl 3,4-difluorophenylcarbamate C₁₇H₁₂F₂NO₂ 307.28 139–142 10.3 Altered fluorine positioning decreases enzyme inhibition (IC₅₀ = 3.7 µM)

Key Observations:

Fluorination Effects: The 2,5-difluoro substitution pattern in the phenyl ring enhances electronic withdrawal, improving acetylcholinesterase binding compared to non-fluorinated or 3,4-difluoro analogs. This aligns with studies showing fluorine’s role in optimizing π-π stacking and hydrogen bonding .

Naphthyl Position : The 1-naphthyl group introduces greater steric bulk than 2-naphthyl analogs, reducing solubility but increasing target selectivity. This trade-off is critical in drug design for balancing bioavailability and efficacy.

Metabolic Stability: Fluorinated carbamates exhibit slower degradation in liver microsomes, with 1-Naphthyl 2,5-difluorophenylcarbamate showing a half-life of 42 minutes versus 18 minutes for the non-fluorinated counterpart .

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